3-Amino-2-pentyl-3H-quinazolin-4-one
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Overview
Description
3-Amino-2-pentyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazolinone core with an amino group at the 3-position and a pentyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-pentyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale reactions using similar synthetic routes as laboratory methods. The use of microwave-assisted green processes has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-pentyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions at the amino or pentyl groups can yield a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-2-pentyl-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can disrupt bacterial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-quinazolin-4-one: Known for its photo-disruptive properties towards DNA under UV irradiation.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Exhibits significant antibacterial and antifungal activities.
Uniqueness
3-Amino-2-pentyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its pentyl group at the 2-position and amino group at the 3-position contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-3-4-9-12-15-11-8-6-5-7-10(11)13(17)16(12)14/h5-8H,2-4,9,14H2,1H3 |
InChI Key |
ILADSIHUJQBNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1N |
Origin of Product |
United States |
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